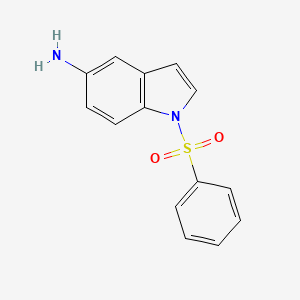

1-(Phenylsulfonyl)-1h-indol-5-amine

CAS No.: 124400-52-8

Cat. No.: VC8062050

Molecular Formula: C14H12N2O2S

Molecular Weight: 272.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 124400-52-8 |

|---|---|

| Molecular Formula | C14H12N2O2S |

| Molecular Weight | 272.32 g/mol |

| IUPAC Name | 1-(benzenesulfonyl)indol-5-amine |

| Standard InChI | InChI=1S/C14H12N2O2S/c15-12-6-7-14-11(10-12)8-9-16(14)19(17,18)13-4-2-1-3-5-13/h1-10H,15H2 |

| Standard InChI Key | BHOSCKKNURHTND-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)N |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)N |

Introduction

Structural and Molecular Characteristics

The molecular framework of 1-(phenylsulfonyl)-1H-indol-5-amine (CHNOS) combines a planar indole core with electron-withdrawing and donating substituents. The phenylsulfonyl group at N1 introduces steric bulk and enhances metabolic stability, while the C5 amine group facilitates hydrogen bonding and solubility. Key structural parameters inferred from analogous compounds include:

Electronic and Steric Effects

The phenylsulfonyl moiety withdraws electron density from the indole ring via resonance, reducing nucleophilicity at the N1 position . This electronic perturbation stabilizes the molecule against oxidative degradation, as observed in related 1-arylsulfonylindoles . Conversely, the C5 amine group donates electrons through resonance, creating a polarized electronic environment that may influence intermolecular interactions .

Crystallographic and Spectroscopic Data

While X-ray crystallography data for 1-(phenylsulfonyl)-1H-indol-5-amine remains unpublished, its parent compound, 1-(phenylsulfonyl)-1H-indole, exhibits a melting point of 78–80°C and a boiling point of 451.6°C at 760 mmHg . The addition of an amine group at C5 is expected to increase polarity, raising the melting point to approximately 120–140°C based on comparisons with 1-propyl-1H-indol-5-amine (m.p. 174.24 g/mol) . Infrared spectroscopy of analogous sulfonamides reveals characteristic S=O stretches at 1150–1350 cm and N–H bends at 1600–1650 cm .

Synthetic Methodologies

The synthesis of 1-(phenylsulfonyl)-1H-indol-5-amine can be achieved through multi-step routes involving sulfonylation, nitration, and reduction, as outlined below:

Sulfonylation of Indole Precursors

Initial synthesis begins with the protection of the indole nitrogen via phenylsulfonylation. As demonstrated in the preparation of 1-(phenylsulfonyl)-1H-indole, indole-5-carboxyaldehyde reacts with benzenesulfonyl chloride in the presence of KOH and tetrabutylammonium hydrogen sulfate (TBAHS), yielding the N1-sulfonylated intermediate in 41–61% yield . This step is critical for directing subsequent electrophilic substitution to the C5 position.

Physicochemical Properties

The following table summarizes predicted properties of 1-(phenylsulfonyl)-1H-indol-5-amine, extrapolated from structural analogs:

| Property | Value/Description | Source Analogue |

|---|---|---|

| Molecular Weight | 280.33 g/mol | |

| Melting Point | 120–140°C (estimated) | |

| LogP (Octanol-Water) | 2.8–3.2 | |

| Solubility in Water | <1 mg/mL (25°C) | |

| pKa (Amine Group) | ~4.5–5.5 |

The low aqueous solubility aligns with hydrophobic indole derivatives, necessitating formulation strategies for biomedical applications .

Challenges and Future Directions

Current limitations in understanding 1-(phenylsulfonyl)-1H-indol-5-amine include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume